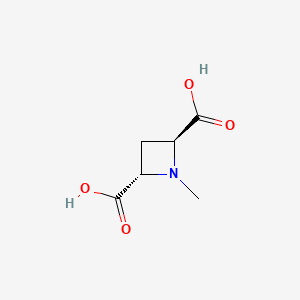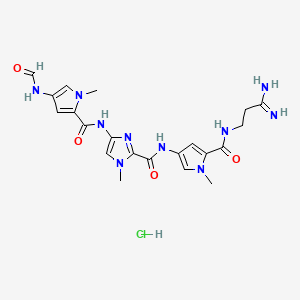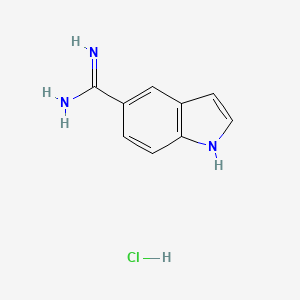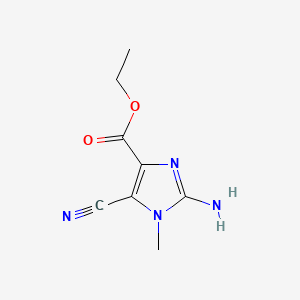
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.141. This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring, and two carboxylic acid groups. The (2S-trans) configuration indicates the specific spatial arrangement of the atoms within the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-methylazetidine-2,4-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The azetidine ring can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted azetidine derivatives.
Scientific Research Applications
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-methylazetidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Azetidinedicarboxylic acid, 1-methyl-, (2R-trans)-: Similar structure but different spatial arrangement.
2,4-Azetidinedicarboxylic acid, 1-ethyl-, (2S-trans)-: Similar structure with an ethyl group instead of a methyl group.
2,4-Azetidinedicarboxylic acid, 1-methyl-, (2S-cis)-: Similar structure but different spatial arrangement (cis configuration).
Uniqueness
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid is unique due to its specific (2S-trans) configuration, which can influence its reactivity and interactions with biological targets. This configuration can result in different biological activities compared to its isomers and analogs.
Properties
CAS No. |
151131-84-9 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.141 |
IUPAC Name |
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-3(5(8)9)2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI Key |
VJBYUWHQQZDFID-IMJSIDKUSA-N |
SMILES |
CN1C(CC1C(=O)O)C(=O)O |
Synonyms |
2,4-Azetidinedicarboxylicacid,1-methyl-,(2S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopenta[b]pyrrole-2,3,3a,6(1H)-tetrol, hexahydro-, (2-alpha-,3-alpha-,3a-ba-,6-alpha-,6a-ba-)- (9](/img/new.no-structure.jpg)



![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)




![2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile](/img/structure/B582914.png)
